molecular formula C6H10O2 B3066966 Propylmalondialdehyde CAS No. 98485-36-0

Propylmalondialdehyde

Cat. No.: B3066966
CAS No.: 98485-36-0
M. Wt: 114.14 g/mol
InChI Key: NNPVPFUZVSWMHT-UHFFFAOYSA-N
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Description

Propylmalondialdehyde is an organic compound that belongs to the class of β-dicarbonyls. It is a highly reactive compound that occurs as the enol form. This compound is a physiological metabolite and a marker for oxidative stress. It is a colorless liquid and is known for its reactivity, especially in the context of lipid peroxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylmalondialdehyde can be synthesized through various methods. One common method involves the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an acidic medium, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound is often produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade the lipids, resulting in the formation of this compound as a by-product.

Chemical Reactions Analysis

Types of Reactions

Propylmalondialdehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form various products.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products

    Oxidation: Leads to the formation of carboxylic acids.

    Reduction: Results in the formation of primary alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propylmalondialdehyde has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a marker for oxidative stress.

    Biology: It serves as a biomarker for lipid peroxidation and oxidative damage in cells.

    Medicine: It is studied for its role in various diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Propylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It forms covalent adducts with proteins, DNA, and other biomolecules, leading to the formation of advanced lipoxidation end-products. These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Malondialdehyde: A closely related compound that also serves as a marker for oxidative stress.

    4-Hydroxynonenal: Another product of lipid peroxidation with similar reactivity.

    Acrolein: A reactive aldehyde formed during lipid peroxidation.

Uniqueness

Propylmalondialdehyde is unique due to its specific structure and reactivity. Unlike malondialdehyde, it has a propyl group, which influences its reactivity and the types of adducts it forms with biomolecules. This makes it a valuable compound for studying specific pathways of oxidative stress and lipid peroxidation.

Properties

IUPAC Name

2-propylpropanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVPFUZVSWMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593306
Record name Propylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98485-36-0
Record name Propylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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